4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one is an organic compound with notable structural features that make it a subject of interest in various scientific fields. It belongs to the class of cyclohexanones, which are characterized by a cyclohexane ring with a ketone functional group. The compound's unique structure includes a piperidine ring, which contributes to its potential biological activity.
The compound can be synthesized through various chemical methods, and while specific natural sources are not well-documented, it may be derived from related compounds in synthetic organic chemistry. It has been studied for its potential applications in medicinal chemistry and pharmacology.
4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure. It also falls under the category of piperidine derivatives due to the inclusion of the piperidine ring, which is a six-membered ring containing one nitrogen atom.
The synthesis of 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one typically involves multi-step reactions that may include:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one can be represented as follows:
The structure features:
The compound's structural data can typically be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm its molecular identity and purity.
4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one can participate in various chemical reactions, including:
Each reaction type requires specific conditions such as temperature, pH, and catalysts to optimize yields and selectivity.
The mechanism of action for 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one largely depends on its biological targets. As a piperidine derivative, it may interact with neurotransmitter systems in the central nervous system.
Studies indicate that compounds with similar structures often exhibit activity at dopamine or serotonin receptors, suggesting potential uses in treating neurological disorders or pain management.
Relevant data on these properties can be obtained from experimental studies and databases related to chemical substances.
4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one has potential applications in several scientific fields:
This compound's unique structure and properties make it an intriguing subject for further research and application development in medicinal chemistry and related fields.
Piperidine derivatives constitute a structurally and functionally significant class of nitrogen-containing heterocycles in medicinal chemistry. Their saturated six-membered ring provides conformational stability while enabling diverse biological interactions through the basic nitrogen atom, which can form hydrogen bonds or undergo protonation under physiological conditions. Piperidine scaffolds are integral to numerous therapeutic agents across multiple drug classes, including antipsychotics (e.g., haloperidol), analgesics (e.g., fentanyl), and antihistamines (e.g., fexofenadine). The specific compound 4,4-Dimethyl-2-(piperidin-2-yl)cyclohexan-1-one exemplifies this pharmacophoric versatility, combining a ketone-functionalized cyclohexane ring with a piperidine moiety to create a stereochemically complex scaffold suitable for targeted drug design [7]. Computational drug discovery methodologies, particularly structure-based design and virtual high-throughput screening (vHTS), have accelerated the development of piperidine-containing drug candidates by enabling efficient exploration of chemical space and prediction of target binding modes. These approaches reduce experimental screening burden while identifying compounds with optimized binding affinities and pharmacokinetic properties [5].
Table 1: Bioactive Piperidine Derivatives in Drug Discovery
Compound Name | Molecular Formula | Therapeutic Area | Structural Features | |
---|---|---|---|---|
4,4-Dimethyl-2-(piperidin-2-yl)cyclohexan-1-one | C₁₃H₂₃NO | Under investigation | Cyclohexanone fused to piperidine | |
3,3-Dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one | C₂₄H₃₁NO₅ | Antioxidant/anti-inflammatory | Symmetrically substituted piperidinone | |
GPR119 agonist derivatives | Variable | Antidiabetic | N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine scaffold | [8] |
The molecular architecture of 4,4-Dimethyl-2-(piperidin-2-yl)cyclohexan-1-one (CAS# 1501784-31-1; Molecular weight: 209.33 g/mol) integrates two distinct cyclic systems that confer unique three-dimensional properties critical for pharmacophore development. The 4,4-dimethylcyclohexan-1-one moiety introduces a sterically constrained, non-planar ketone functionality that reduces conformational flexibility while providing a hydrogen-bond accepting carbonyl oxygen. The geminal dimethyl groups at C4 create significant steric bulk, shielding one face of the molecule and potentially enhancing metabolic stability by hindering enzymatic access to the β-carbon [4] [10].
The piperidine ring, attached at C2 of the cyclohexanone ring, contributes a basic nitrogen center capable of cationic charge formation, facilitating interactions with biological targets through electrostatic bonding. This bicyclic system exhibits multiple stereogenic centers, including the piperidine-carbonyl carbon junction, creating opportunities for stereoselective interactions with chiral biological targets. The puckered conformation of both rings generates distinct topological landscapes for molecular recognition. This stereochemical complexity allows the molecule to serve as a conformational constraint tool, limiting rotational freedom and reducing entropic penalty upon target binding compared to flexible open-chain analogs [4] [10]. The compound's chemical potential, calculated through density functional theory (DFT) at the B3LYP/6-31G(d,p) level, indicates significant reactivity consistent with potential biological activity, similar to structurally related bioactive piperidin-4-one derivatives [3].
Table 2: Stereochemical and Conformational Features of 4,4-Dimethyl-2-(piperidin-2-yl)cyclohexan-1-one
Structural Feature | Chemical Significance | Potential Pharmacological Impact | |
---|---|---|---|
4,4-Dimethylcyclohexanone | Steric shielding of carbonyl face | Enhanced metabolic stability; directed hydrogen bonding | |
Piperidine nitrogen | Basic center (pKₐ ~10-11) | Cation formation for ionic bonding; improved solubility | |
Bicyclic junction | Stereogenic centers | Enantioselective target interactions | |
Non-planar ring system | Reduced molecular planarity | Improved membrane permeability; decreased π-stacking | |
Geminal dimethyl group | Thorpe-Ingold effect | Conformational bias towards folded active state | [4] [10] |
The synthetic emergence of 4,4-dimethylcyclohexanone derivatives traces back to methodologies developed for constructing sterically hindered cyclohexenone systems, particularly 4,4-dimethyl-2-cyclohexen-1-one (CAS# 1073-13-8). The classical synthesis, optimized by Chan and Epstein, employs an enamine-mediated Stork-Danheiser approach involving conjugate addition of 1-(2-methylpropenyl)pyrrolidine to methyl vinyl ketone, followed by acid-catalyzed hydrolysis and intramolecular aldol condensation. This efficient sequence yields the cyclic enone precursor in 71-85% yield, significantly higher than earlier Robinson annelation routes (25-43% yields) [2] [9].
The development of piperidine-cyclohexanone hybrids represents a strategic evolution in carbonyl chemistry, where the nucleophilic enol/enamine character of cyclic ketones is exploited for C-C bond formation with nitrogen heterocycles. Modern advances in transition-metal-catalyzed C-H activation have provided alternative synthetic pathways to such architectures, though the specific compound 4,4-Dimethyl-2-(piperidin-2-yl)cyclohexan-1-one likely originates from reductive amination strategies between 4,4-dimethylcyclohexane-1,2-dione and appropriate amino precursors, or through Michael addition to α,β-unsaturated systems followed by ring closure. The commercial availability of this compound (as noted in chemical catalogs) reflects its established synthetic accessibility and emerging importance as a building block for drug discovery [4]. Its structural framework embodies the medicinal chemistry strategy of fusing saturated carbocyclic systems with nitrogen heterocycles to create novel bioactive entities with optimized physicochemical properties and target specificity [7] [10].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0